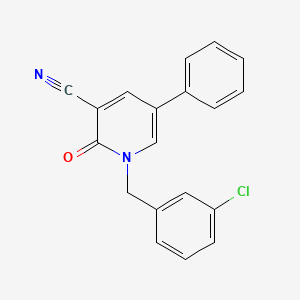

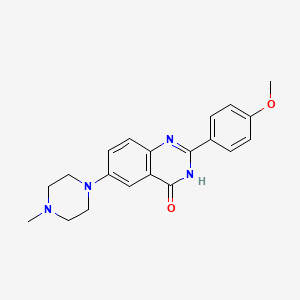

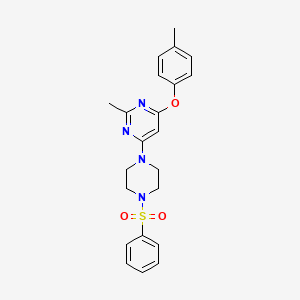

1-(3-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(3-Chlorobenzyl)piperazine” is a compound with the molecular formula C11H15ClN2 and a molecular weight of 210.705 g/mol . It’s used in laboratory chemicals .

Synthesis Analysis

The synthesis of benzene derivatives often involves Electrophilic Aromatic Substitution . The catalysts and co-reagents generate the strong electrophilic species needed for the initial step of the substitution .Molecular Structure Analysis

The molecular structure of “1-(3-Chlorobenzyl)piperazine” includes a benzene ring attached to a piperazine ring via a carbon-chlorine bond .Chemical Reactions Analysis

The presence of a benzene ring allows for resonance stabilization of benzylic carbocations, which means that substitution is likely to occur at the benzylic position .Physical And Chemical Properties Analysis

“1-(3-Chlorobenzyl)piperazine” has a density of 1.1±0.1 g/cm3, a boiling point of 303.7±27.0 °C at 760 mmHg, and a flash point of 137.5±23.7 °C .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis and Applications

Heterocyclic compounds, such as pyridines, pyrimidines, and their derivatives, play a crucial role in medicinal chemistry, materials science, and as intermediates in the synthesis of complex molecules. The synthesis, reactivity, and biological activity of these compounds are subjects of ongoing research, highlighting their importance across various scientific domains.

Synthesis and Chemical Properties : Research on the chemistry of pyridine and pyrimidine derivatives, similar to the compound , often focuses on their synthesis and chemical reactivity. These compounds serve as key intermediates for the development of various heterocyclic structures with potential therapeutic applications. For example, studies on the synthesis of 1,3,4-oxadiazole derivatives reveal their utility in developing bioactive molecules with a wide range of medicinal properties, including anticancer, antibacterial, and antifungal activities (Verma et al., 2019).

Biological and Pharmacological Applications : Heterocyclic compounds are extensively studied for their biological and pharmacological effects. The versatility of these compounds allows for the exploration of various biological pathways and mechanisms, leading to potential therapeutic applications. The detailed study of specific heterocyclic frameworks, such as pyranopyrimidines and benzoxazines, underlines the importance of these compounds in drug discovery and development. They are investigated for their potential in treating diseases and their roles as enzyme inhibitors, receptor agonists/antagonists, and more (Parmar et al., 2023).

Catalysis and Green Chemistry : The development and use of heterocyclic compounds also extend to catalysis and green chemistry applications. Research focuses on creating more sustainable and environmentally friendly synthetic routes for producing these compounds, which are crucial for various industrial applications. The exploration of novel catalysts and synthetic methodologies emphasizes the role of heterocyclic chemistry in advancing green chemistry principles.

Material Science Applications : Beyond their biological and medicinal relevance, heterocyclic compounds find applications in material science, serving as building blocks for organic semiconductors, light-emitting diodes (LEDs), and other advanced materials. The unique electronic properties of heterocyclic structures make them suitable for a wide range of technological applications.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-[(3-chlorophenyl)methyl]-2-oxo-5-phenylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2O/c20-18-8-4-5-14(9-18)12-22-13-17(10-16(11-21)19(22)23)15-6-2-1-3-7-15/h1-10,13H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDEHGBCOBYGNCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C(=O)C(=C2)C#N)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(9-Chloro-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2601894.png)

![(Z)-2-((6-benzyl-3,7-dioxo-3,7-dihydro-2H-thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl)-6-methoxyphenyl acetate](/img/structure/B2601910.png)

![6-ethyl 3-methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2601911.png)

![2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine 2,2,2-trifluoroacetate](/img/structure/B2601913.png)

![Ethyl 3-(4-fluorophenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2601914.png)